molecular formula C26H34O2 B14553158 4,4'-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) CAS No. 61708-91-6

4,4'-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol)

Cat. No.: B14553158
CAS No.: 61708-91-6
M. Wt: 378.5 g/mol
InChI Key: LYNUXRPNCLUAQC-UHFFFAOYSA-N
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Description

4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is an organic compound characterized by its unique structure, which includes a butadiene linkage between two phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) typically involves the reaction of 2-tert-butyl-5-methylphenol with buta-1,3-diene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the butadiene linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound may interact with specific pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
  • 1,4-Diphenyl-1,3-butadiene
  • Diacetylene

Uniqueness

4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is unique due to its specific butadiene linkage and the presence of tert-butyl and methyl groups on the phenolic rings.

Properties

CAS No.

61708-91-6

Molecular Formula

C26H34O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-tert-butyl-4-[4-(5-tert-butyl-4-hydroxy-2-methylphenyl)buta-1,3-dienyl]-5-methylphenol

InChI

InChI=1S/C26H34O2/c1-17-13-23(27)21(25(3,4)5)15-19(17)11-9-10-12-20-16-22(26(6,7)8)24(28)14-18(20)2/h9-16,27-28H,1-8H3

InChI Key

LYNUXRPNCLUAQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=CC=CC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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